methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate . This name reflects its structural features:

- A pyrrole ring (1H-pyrrol) substituted with a formyl group (-CHO) at position 2.

- A propanoate ester group (-O-CO-OCH₃) attached to the nitrogen atom (position 1) of the pyrrole via a methylene (-CH₂-) bridge.

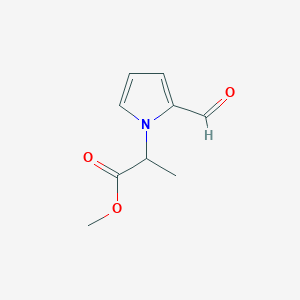

The structural representation (Figure 1) highlights the connectivity:

- The pyrrole core (five-membered aromatic ring with four carbon atoms and one nitrogen atom).

- The formyl group at position 2 and the propanoate ester at position 1.

SMILES Notation : CC(N1C(C=O)=CC=C1)C(=O)OC

InChI Key : YAAGUYBVQGYYSD-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₁NO₃ , derived from:

- 9 carbon atoms : 3 from the pyrrole ring, 3 from the propanoate chain, 1 from the formyl group, and 2 from the methyl ester.

- 11 hydrogen atoms : Distributed across the pyrrole, propanoate, and substituents.

- 1 nitrogen atom : In the pyrrole ring.

- 3 oxygen atoms : From the ester (-O-CO-O-) and formyl (-CHO) groups.

Molecular Weight :

- Calculated exact mass: $$ (12.01 \times 9) + (1.01 \times 11) + (14.01 \times 1) + (16.00 \times 3) = 181.19 \, \text{g/mol} $$ .

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 11 | 1.01 | 11.11 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| Total | 181.19 |

CAS Registry Number and Alternative Naming Conventions

CAS Registry Number : 60026-29-1 .

Alternative names include:

Isomeric Considerations and Tautomeric Forms

The compound exhibits stereoisomerism due to the chiral center at the second carbon of the propanoate chain. The (S)-enantiomer is documented under CAS 145041-24-3 .

Tautomerism : While pyrrole itself has tautomeric forms (e.g., 1H-pyrrole, 2H-pyrrole, 3H-pyrrole) , the substitution pattern in this molecule restricts tautomerism. The formyl group at position 2 and the ester group at position 1 stabilize the 1H-pyrrole configuration, minimizing interconversion .

Properties

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(9(12)13-2)10-5-3-4-8(10)6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAGUYBVQGYYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of pyrrole derivatives with appropriate aldehydes and esters. One common method includes the condensation of 2-formylpyrrole with methyl acrylate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.

Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate serves as an intermediate in the synthesis of complex organic molecules. It is utilized in creating various derivatives that possess unique chemical properties, making it valuable for developing new compounds in organic chemistry .

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural components may interact with biological targets, influencing enzyme activities or receptor functions. Studies have shown that it can modulate protein function by forming covalent bonds with nucleophilic sites in proteins, suggesting therapeutic implications .

Medicinal Chemistry

The compound is investigated for its role in drug development. Its unique structure allows it to engage in various biochemical pathways, which could lead to the discovery of new therapeutic agents targeting diseases such as cancer and infections .

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to serve as a building block for more complex molecules makes it essential in the synthesis of active ingredients in various products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as a natural preservative or therapeutic agent .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : Most analogs are synthesized via reductive amination or hydrogenation of imine precursors, as seen in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine . Higher yields (>90%) are achievable with optimized catalysts and reaction conditions .

- In contrast, simpler alkyl groups (e.g., 2-amino-2-methylpropyl) may prioritize metabolic stability .

Key Observations :

- Toxicity Trends: Piperidine-containing derivatives (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine) show higher acute toxicity (Category 4 oral, Category 2 skin/eye irritation) compared to nitrobenzyl or quinoline analogs .

- Data Gaps: For N-(2-amino-2-methylpropyl)cyclopropanamine, hazard data must be extrapolated from structural analogs. Alkylamine substituents generally correlate with moderate basicity and reactivity, necessitating careful handling .

Biological Activity

Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with a formyl group at the 2-position, which contributes to its reactivity and biological properties. The synthesis of this compound has been achieved through various methods, including one-pot reactions involving D-ribose and amino acids under pressurized conditions, yielding pyrrole derivatives with notable biological activities .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study utilizing RAW264.7 murine macrophages, several synthesized compounds showed over 80% cell viability in MTT assays, indicating low cytotoxicity. Among these, specific derivatives exhibited marked reductions in nitric oxide production, a key marker of inflammation, when tested using the Griess assay .

Cytotoxicity and Antioxidant Activity

The cytotoxic effects of the compound were assessed against various cancer cell lines. Compounds derived from this compound demonstrated selective cytotoxicity, making them potential candidates for cancer therapy. Additionally, some derivatives displayed antioxidant activity, scavenging hydroxyl radicals with an effective dose (ED50) of approximately 16.7 μM, suggesting their role in cancer chemoprevention .

Study 1: Synthesis and Biological Evaluation

In a comprehensive study published in RSC Advances, researchers synthesized this compound derivatives and evaluated their biological activities. The results indicated that certain derivatives not only maintained good cell viability but also exhibited significant anti-inflammatory effects at varying concentrations (0 to 20 μg/mL) following lipopolysaccharide (LPS) stimulation .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of pyrrole derivatives derived from this compound. The study highlighted the ability of these compounds to mitigate oxidative stress in vitro, with implications for their use in therapeutic applications targeting oxidative damage-related diseases .

Data Summary

| Biological Activity | Observation | Methodology |

|---|---|---|

| Anti-inflammatory | Significant reduction in nitric oxide production | Griess assay |

| Cytotoxicity | Over 80% cell viability in MTT assay | MTT assay |

| Antioxidant activity | ED50 value of 16.7 μM for hydroxyl radical scavenging | Radical scavenging assays |

Q & A

Basic: What are the optimal reaction conditions for synthesizing methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate?

Answer:

The synthesis involves reacting L-alanine methyl ester with D-ribose, acetamide, and oxalic acid in dimethyl sulfoxide (DMSO) at 80°C under high-pressure conditions for 30 minutes. Purification is achieved via silica gel column chromatography using ethyl acetate/hexane eluent systems. Key parameters include maintaining anhydrous conditions and precise stoichiometric ratios to minimize side reactions. Yield optimization requires careful control of heating duration and pressure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H and 13C NMR : Identify characteristic peaks such as the formyl proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm).

- IR Spectroscopy : Confirm the formyl (C=O stretch, ~1680–1720 cm⁻¹) and ester (C=O stretch, ~1730–1760 cm⁻¹) functionalities.

- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 196.0978 for C10H12NO3).

Cross-referencing with synthetic intermediates (e.g., D-ribose degradation products) ensures structural accuracy .

Advanced: How can researchers resolve discrepancies in NMR data during structural validation?

Answer:

Conflicts in NMR assignments often arise from tautomerism or solvent effects. To mitigate:

- Use deuterated solvents (e.g., DMSO-d6) to stabilize the formyl group.

- Perform variable-temperature NMR to assess dynamic exchange processes.

- Employ 2D techniques (e.g., HSQC, HMBC) to correlate formyl protons with adjacent carbons.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Advanced: What are the applications of this compound in heterocyclic chemistry?

Answer:

The compound serves as a precursor for synthesizing imidazo-pyrrolo-pyrazinone derivatives. For example, reacting it with ethane-1,2-diamine in methanol at 70°C yields (6S)-6-methyl-1,2,3,10b-tetrahydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazin-5(6H)-one. The reaction proceeds via formyl-amine condensation, followed by cyclization. Stereochemical outcomes (e.g., 3:1 diastereomer ratio) highlight the need for chiral HPLC to isolate enantiomers .

Advanced: What mechanistic role does D-ribose play in the synthesis of this compound?

Answer:

D-ribose acts as a carbonyl donor. Under acidic conditions (oxalic acid), it undergoes retro-aldol cleavage to generate glycoaldehyde intermediates, which react with the amino group of L-alanine methyl ester to form the pyrrole ring. Competing pathways (e.g., Maillard reactions) are suppressed by optimizing pH and reaction time .

Basic: How should researchers purify this compound post-synthesis?

Answer:

- Silica Gel Chromatography : Use a gradient of ethyl acetate/hexane (e.g., 20:80 to 40:60) to separate the product from unreacted starting materials.

- TLC Monitoring : Track migration (Rf ~0.3–0.4 in ethyl acetate/hexane 30:70) under UV light.

- Recrystallization : If impurities persist, recrystallize from methanol/water mixtures at low temperatures .

Advanced: How does the stereochemistry of this compound influence downstream reactivity?

Answer:

The (S)-configuration at the propanoate moiety (derived from L-alanine) directs stereoselectivity in cycloaddition reactions. For instance, in forming tetrahydroimidazo-pyrrolo-pyrazinones, the stereocenter governs the spatial arrangement of the fused rings, as evidenced by diastereomer ratios in products. Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) may enhance enantiomeric excess .

Advanced: What stability challenges are associated with this compound under varying conditions?

Answer:

The formyl group is prone to hydrolysis or oxidation. To assess stability:

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use radical scavengers (e.g., BHT) in storage solutions to prevent autoxidation.

- Lyophilize the compound for long-term storage, as moisture promotes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.